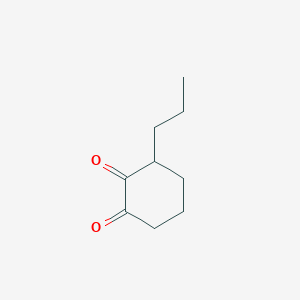

3-Propylcyclohexane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60386-57-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-propylcyclohexane-1,2-dione |

InChI |

InChI=1S/C9H14O2/c1-2-4-7-5-3-6-8(10)9(7)11/h7H,2-6H2,1H3 |

InChI Key |

URKXGIXFPYIONB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC(=O)C1=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactive Intermediates of 3 Propylcyclohexane 1,2 Dione

Keto-Enol Tautomerism and its Mechanistic Implications

The presence of α-hydrogens in 3-propylcyclohexane-1,2-dione allows for the existence of keto-enol tautomers. This equilibrium between the diketo form and its corresponding enol forms is a central feature of its chemistry, significantly influencing its subsequent reactions.

The tautomeric equilibrium of this compound involves the interconversion of the diketo form and at least two possible enol forms. While the diketo form is typically the more stable tautomer for simple ketones, the 1,2-dicarbonyl arrangement in cyclohexanediones introduces unique energetic considerations. For the parent compound, cyclohexane-1,2-dione, the enol form is surprisingly stable due to the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov This interaction creates a stable six-membered ring-like structure.

For this compound, two primary enol tautomers can be envisioned. The stability of these enol forms will be influenced by both the intramolecular hydrogen bonding and the steric and electronic effects of the propyl group at the C-3 position. The presence of the propyl group may introduce conformational preferences in the cyclohexanedione ring, which in turn could affect the stability of the planar enol system.

Table 1: Postulated Tautomeric Forms of this compound and Influencing Factors

| Tautomeric Form | Key Structural Feature | Postulated Stability Factors |

| Diketo | Two carbonyl groups at C-1 and C-2 | Standard carbonyl reactivity |

| 2-Hydroxy-3-propylcyclohex-2-en-1-one | Enolization towards the propyl-substituted carbon | Intramolecular hydrogen bonding, potential steric interaction with the propyl group |

| 3-Hydroxy-2-propylcyclohex-2-en-1-one | Enolization away from the propyl-substituted carbon | Intramolecular hydrogen bonding |

This table is based on theoretical considerations of keto-enol tautomerism in related cyclohexanedione systems.

The keto-enol tautomerism of this compound has profound implications for its reactivity. The diketo form will exhibit typical carbonyl chemistry, being susceptible to nucleophilic attack at the electrophilic carbonyl carbons. In contrast, the enol forms possess a nucleophilic C=C double bond and can react with electrophiles. The specific enol tautomer that predominates will dictate the regioselectivity of subsequent reactions.

For instance, in electrophilic substitution reactions, the position of attack will be determined by which enol form is more prevalent and the relative nucleophilicity of the carbons in the enol double bond. Similarly, in reactions involving the hydroxyl group of the enol, such as etherification or esterification, the structure of the product will depend on the tautomeric equilibrium.

Radical Pathways and Radical Nature in Oxidation Processes

The oxidation of this compound can proceed through radical pathways, particularly under conditions that favor homolytic bond cleavage, such as high temperatures or the presence of radical initiators. The propylcyclohexane (B167486) skeleton is susceptible to hydrogen atom abstraction, leading to the formation of various radical intermediates.

Studies on the oxidation of n-propylcyclohexane have shown that the process initiates with H-atom abstraction, forming propyl-cyclohexyl radicals. researchgate.net These radicals can then undergo a variety of reactions, including β-scission, which leads to ring-opening and the formation of smaller, unsaturated molecules. researchgate.net In the case of this compound, the presence of the dione (B5365651) functionality would be expected to influence the stability and subsequent reaction pathways of these radical intermediates. The carbonyl groups can stabilize adjacent radicals through resonance.

Table 2: Potential Radical Intermediates in the Oxidation of this compound

| Radical Intermediate | Site of Radical Formation | Potential Subsequent Reactions |

| Propyl-substituted ring carbon radical | Abstraction of a hydrogen from the propyl group | Isomerization, β-scission |

| Cyclohexane (B81311) ring carbon radical | Abstraction of a hydrogen from the cyclohexane ring | β-scission, reaction with oxygen |

| Enoxy radical | Homolytic cleavage of the enolic O-H bond | Dimerization, further oxidation |

This table presents hypothetical radical intermediates based on known oxidation pathways of related alkanes and ketones.

Nucleophilic Attack and Ring-Opening Mechanisms

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. This can lead to a variety of addition products. Under certain conditions, particularly with strong nucleophiles or under acidic catalysis, nucleophilic attack can be followed by ring-opening.

While direct ring-opening of the cyclohexanedione ring is not a common pathway under standard nucleophilic addition conditions, reactions that form strained intermediates, such as epoxides, can lead to subsequent ring-opening. chemistrysteps.com For instance, if one of the carbonyl groups were to be converted into an epoxide, subsequent nucleophilic attack would proceed via an SN2-type mechanism, leading to a trans-diaxial opening of the epoxide ring. khanacademy.orglibretexts.org The regioselectivity of such an attack on a substituted cyclohexane system would be influenced by steric hindrance from the propyl group.

Oligomerization and Polymerization Pathways

Under specific catalytic conditions, molecules containing carbonyl groups can undergo oligomerization or polymerization. For this compound, this could potentially occur through several mechanisms. For example, aldol-type condensation reactions between the enolate form of one molecule and the carbonyl group of another could lead to the formation of dimers and higher oligomers.

Ring-opening polymerization is another possibility, though it is less common for simple cyclohexanediones. This type of polymerization often requires specific catalysts and conditions that can induce ring strain or generate highly reactive intermediates. researchgate.net The presence of the two carbonyl groups and the propyl substituent would influence the feasibility and outcome of any such polymerization reactions.

Comparative Mechanistic Studies with other Cyclohexanedione Isomers (e.g., 1,3-diones)

A comparison of the reaction mechanisms of this compound with its 1,3-dione isomer, 2-propylcyclohexane-1,3-dione, highlights the significant influence of the relative positions of the carbonyl groups.

Cyclohexane-1,3-diones are well-known for their acidic methylene (B1212753) protons located between the two carbonyl groups. google.com This acidity facilitates the formation of a highly stable, delocalized enolate, which is a key intermediate in many of their reactions, such as alkylations and condensations. The keto-enol tautomerism in 1,3-diones also leads to a highly conjugated enol form. rsc.org

In contrast, this compound lacks this doubly activated methylene group. Its enolates are localized between a carbonyl group and a regular ring carbon. Consequently, the enolates of the 1,2-dione are generally less stable and less readily formed than those of the 1,3-dione isomer. This difference in enolate stability and structure leads to different reactivity profiles. For example, alkylation of the 1,3-dione typically occurs at the C-2 position, whereas for the 1,2-dione, reactions are more likely to occur at the carbonyl carbons or via the enol forms described earlier.

Table 3: Comparison of Mechanistic Features of Cyclohexanedione Isomers

| Mechanistic Feature | This compound | 2-Propylcyclohexane-1,3-dione |

| Keto-Enol Tautomerism | Enol form stabilized by intramolecular H-bond. | Highly conjugated enol form. |

| Acidity of α-Hydrogens | Moderately acidic α-hydrogens. | Highly acidic methylene protons at C-2. |

| Primary Reactive Intermediate | Enol tautomer, localized enolates. | Delocalized enolate. |

| Common Reactions | Nucleophilic additions to carbonyls, electrophilic attack on enol. | Alkylation/acylation at C-2, Michael additions. |

This table provides a comparative analysis based on the fundamental principles of the reactivity of 1,2- and 1,3-dicarbonyl compounds.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Propylcyclohexane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Propylcyclohexane-1,2-dione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the propyl group and the cyclohexane-1,2-dione core.

In a typical ¹H NMR spectrum, specific resonances would correspond to the protons of the propyl chain—the terminal methyl (CH₃) group, and the two methylene (B1212753) (CH₂) groups—as well as the protons on the cyclohexane (B81311) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For instance, the protons on the carbon adjacent to the dione (B5365651) functionality would exhibit distinct chemical shifts compared to other ring protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would clearly show signals for the two carbonyl carbons of the dione, which are characteristically found in the downfield region (typically 190-220 ppm). Signals for the carbons of the cyclohexane ring and the propyl side chain would also be present at distinct chemical shifts, confirming the complete carbon skeleton.

The purity of a sample of this compound can also be readily assessed by NMR. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum can indicate impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Propyl -CH₃ | ~0.9 | Triplet (t) | 3H |

| Propyl -CH₂- | ~1.4-1.6 | Sextet (sxt) | 2H |

| Propyl -CH₂- (adjacent to ring) | ~2.1-2.3 | Triplet (t) | 2H |

| Cyclohexane Ring Protons | ~1.7-2.8 | Multiplets (m) | 7H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195-205 |

| Propyl -CH₃ | ~14 |

| Propyl -CH₂- | ~20-25 |

| Propyl -CH₂- (adjacent to ring) | ~30-35 |

| Cyclohexane Ring Carbons | ~25-50 |

Quantitative NMR (qNMR) is a powerful extension of standard NMR spectroscopy that allows for the determination of the concentration or absolute quantity of a substance in a sample. This is achieved by comparing the integral of a signal from the analyte (this compound) to the integral of a known amount of an internal standard.

During the synthesis of this compound, qNMR can be employed to monitor the reaction's progress without the need for isolation and purification of the product at each time point. By taking aliquots from the reaction mixture and adding a known quantity of an inert internal standard, the disappearance of starting materials and the appearance of the product can be quantified over time. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, qNMR is an excellent method for accurately determining the final yield of a reaction. Unlike methods that rely on the mass of the isolated product, which can be affected by residual impurities, qNMR provides a direct measure of the amount of pure compound present, leading to a more accurate yield calculation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental formula of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₄O₂), the expected molecular ion peak would be at m/z = 154.

The molecular ions are energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (breaking the bond adjacent to the carbonyl group) and the loss of small neutral molecules like carbon monoxide (CO). researchgate.net

Potential fragmentation patterns for this compound could include:

Loss of the propyl group: Cleavage of the bond between the cyclohexane ring and the propyl side chain, leading to a fragment ion corresponding to the cyclohexanedione ring and a propyl radical, or vice versa.

Loss of carbon monoxide (CO): A common fragmentation for diones, which could occur sequentially. researchgate.net

Ring cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 154 | [C₉H₁₄O₂]⁺• | (Molecular Ion) |

| 126 | [C₈H₁₄O]⁺• | CO |

| 111 | [C₆H₇O₂]⁺ | C₃H₇ (Propyl radical) |

| 98 | [C₇H₁₄]⁺• | 2CO |

| 83 | [C₆H₁₁]⁺ | CO, C₂H₃O |

| 55 | [C₄H₇]⁺ | C₅H₇O₂ |

Chromatographic Methods for Separation and Monitoring (e.g., TLC)

Chromatographic methods are fundamental for the separation and purification of this compound and for monitoring the progress of its synthesis. umass.edunih.gov Thin-layer chromatography (TLC) is a particularly simple, rapid, and cost-effective technique for these purposes. wikipedia.org

TLC operates on the principle of differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). khanacademy.org As the mobile phase moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. umass.edukhanacademy.org

In the context of a reaction to synthesize this compound, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. umass.eduwikipedia.org The reaction is considered complete when the starting material spot is no longer visible.

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots in a sample of this compound indicates the presence of impurities. libretexts.org

Optimize Separation Conditions: TLC is used to screen for the most effective solvent system (mobile phase) for separating the desired product from byproducts and unreacted starting materials. This information is invaluable for scaling up the purification using column chromatography.

The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using a chemical staining agent. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, this technique is highly applicable to its solid derivatives.

If a crystalline derivative of this compound can be prepared (for example, a dioxime or a semicarbazone), X-ray diffraction analysis of a single crystal can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) can be determined. Studies on similar cyclohexane-1,3-dione derivatives have shown the ring can adopt a twist-boat conformation. nih.gov

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if chiral centers are present.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details on hydrogen bonding and other non-covalent interactions.

This detailed structural data is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

Theoretical and Computational Chemistry Approaches to 3 Propylcyclohexane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 3-propylcyclohexane-1,2-dione, DFT calculations are instrumental in determining the relative stabilities of its various conformers and the energetics of potential reactions.

The presence of the propyl group at the 3-position introduces stereoisomerism and multiple low-energy conformations. The chair conformation of the cyclohexane (B81311) ring is generally the most stable. The propyl group and the two carbonyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers. DFT calculations can quantify the energy differences between these structures, which arise from steric interactions, such as 1,3-diaxial interactions, and electronic effects.

For instance, a hypothetical DFT study at the B3LYP/6-31G* level of theory could yield the relative energies of the most stable chair conformers of cis- and trans-3-propylcyclohexane-1,2-dione. In the trans isomer, one conformer can have both the propyl group and a carbonyl group in equatorial positions, which is expected to be the most stable arrangement. In the cis isomer, one group will necessarily be axial, leading to higher energy due to steric strain.

Beyond conformational analysis, DFT is crucial for studying reaction energetics. A key chemical process for diones is keto-enol tautomerization. For this compound, several enol forms are possible. DFT can be used to calculate the energies of the diketo form and the various enol tautomers, as well as the transition state energies for the tautomerization reactions. This information reveals the equilibrium distribution of tautomers and the rates of their interconversion. A study on α- and β-cyclodiones has shown that the enol form can be more stable than the diketo form, a phenomenon that can be explored for this compound. wikipedia.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Propyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|

| trans-diequatorial | Equatorial | 0.00 |

| trans-diaxial | Axial | +5.4 |

| cis-equatorial-axial | Equatorial | +1.9 |

| cis-axial-equatorial | Axial | +2.5 |

Note: These are hypothetical values based on general principles of conformational analysis of substituted cyclohexanes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides static pictures of molecular structures and energies, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in the gas phase or in various solvents. By simulating the molecule over nanoseconds or longer, one can observe transitions between different chair and boat conformations and determine the populations of each conformer at a given temperature. This is particularly useful for understanding the flexibility of the propyl chain and the cyclohexane ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing a molecule of this compound in a simulation box with solvent molecules (e.g., water, methanol), one can analyze the hydrogen bonding patterns between the carbonyl groups and the solvent, as well as van der Waals interactions. This information is critical for understanding its solubility and behavior in solution. Simulations of multiple this compound molecules can also reveal information about its aggregation behavior in the condensed phase.

Table 2: Potential Intermolecular Interactions of this compound Studied by MD

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Between the carbonyl oxygens and hydrogen-bond donor solvents. |

| Dipole-Dipole Interactions | Arising from the polar carbonyl groups. |

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition States

Quantum chemical calculations, including DFT and higher-level ab initio methods, are essential for elucidating the detailed mechanisms of chemical reactions. These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies.

For this compound, a key area of investigation would be its reactions, such as enolization, oxidation, or reduction. For example, the mechanism of base-catalyzed enolization can be studied by modeling the approach of a base, the abstraction of an alpha-proton, and the formation of the enolate intermediate. Quantum chemical calculations can pinpoint the structure of the transition state for this proton transfer step and determine the associated energy barrier. A study on the inversion process of 1,3-cyclohexanedione (B196179) highlights the complexity of conformational pathways, which can also be relevant for the reactions of the 1,2-dione isomer. scielo.org.mx

Another important application is in understanding its synthesis or degradation pathways. For instance, the oxidation of 3-propylcyclohexanone (B1314683) to the dione (B5365651) could be modeled to understand the regioselectivity of the reaction. By comparing the activation energies for oxidation at the C1 and C2 positions, one could predict the major product.

Table 3: Hypothetical Activation Energies for Keto-Enol Tautomerization of this compound

| Tautomerization Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Diketo to Enol 1 | TS1 | 15.2 |

| Diketo to Enol 2 | TS2 | 18.5 |

Note: These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum by calculating the vibrational frequencies. The calculated frequencies for the C=O stretching modes of the diketone, for instance, can be compared with experimental IR data to confirm the presence of the dicarbonyl moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational chemistry provides significant insights. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the chemical shifts for different conformers and comparing them with the experimental spectrum, it is possible to determine the dominant conformation in solution.

Furthermore, the prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide information about the electronic transitions of the molecule. The calculated absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure of the carbonyl chromophores.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated (GIAO-DFT) | Experimental |

|---|---|---|

| C1 (C=O) | 205.1 | 204.8 |

| C2 (C=O) | 207.3 | 206.9 |

| C3 | 52.8 | 52.5 |

| Propyl-C1' | 35.2 | 34.9 |

Note: Experimental values are hypothetical and for illustrative comparison.

Chemical Reactivity and Derivatization of 3 Propylcyclohexane 1,2 Dione

Reactions at the Dicarbonyl Moiety

The adjacent ketone groups in 3-propylcyclohexane-1,2-dione are prime sites for nucleophilic attack and condensation reactions, leading to the formation of a variety of heterocyclic systems.

One of the most characteristic reactions of 1,2-diketones is their condensation with 1,2-diamines to form quinoxalines. The reaction of this compound with o-phenylenediamine (B120857) is expected to proceed readily, likely under mild acidic or thermal conditions, to yield 7-propyl-1,2,3,4-tetrahydro-phenazine. This transformation is a classic and efficient method for the synthesis of the quinoxaline (B1680401) ring system. nih.gov

Similarly, condensation with hydrazines provides a straightforward route to pyridazine (B1198779) derivatives. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would lead to the formation of 4-propyl-4,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine. Substituted hydrazines can also be employed to introduce further diversity into the resulting heterocyclic core. The synthesis of pyridazines often involves the reaction of 1,2-diketones with hydrazine derivatives. sphinxsai.com

The dicarbonyl unit can also participate in the synthesis of imidazole (B134444) derivatives. The Debus synthesis, a classic method for imidazole formation, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org In the case of this compound, reaction with formaldehyde (B43269) and ammonia would be expected to yield a propyl-substituted tetrahydro-1H-benzoimidazole. Various methods exist for the synthesis of imidazoles from 1,2-diketones. organic-chemistry.org

The reactivity of the dicarbonyl moiety is summarized in the table below, showcasing the formation of key heterocyclic systems.

| Reactant | Product | Heterocyclic System |

| o-Phenylenediamine | 7-Propyl-1,2,3,4-tetrahydrophenazine | Quinoxaline |

| Hydrazine Hydrate | 4-Propyl-4,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine | Pyridazine |

| Formaldehyde, Ammonia | Propyl-substituted tetrahydro-1H-benzoimidazole | Imidazole |

Functionalization of the Propyl Side Chain

The propyl side chain of this compound offers opportunities for further molecular elaboration, primarily through reactions at the carbon atoms of the alkyl group.

Free radical halogenation presents a viable method for introducing functionality onto the propyl chain. Under UV irradiation or in the presence of a radical initiator, reagents such as N-bromosuccinimide (NBS) can selectively halogenate at the benzylic-like position (C-1 of the propyl group) if the dione (B5365651) were part of an aromatic system, or more likely at the secondary carbons of the propyl chain in this aliphatic system, leading to a mixture of brominated products. The resulting haloalkanes are versatile intermediates for subsequent nucleophilic substitution or elimination reactions.

Oxidation of the propyl side chain can also be achieved, although this typically requires harsh conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can potentially cleave the propyl group or lead to over-oxidation. More controlled oxidation methods might be necessary to achieve selective functionalization, such as the introduction of a hydroxyl or carbonyl group on the side chain.

Cyclization and Annulation Reactions involving the Cyclohexanedione Core

The cyclohexanedione core of this compound can participate in cyclization and annulation reactions to construct more complex polycyclic systems. These reactions often take advantage of the reactivity of the α-carbons to the carbonyl groups.

Furthermore, intramolecular aldol (B89426) or Claisen-type condensations could be envisioned if a suitable functional group is present on the propyl side chain. For example, if the terminal carbon of the propyl group were oxidized to an aldehyde, an intramolecular aldol reaction could lead to the formation of a bicyclic system.

Catalytic Applications and Catalysis in the Chemistry of 3 Propylcyclohexane 1,2 Dione

Heterogeneous Catalysis in Synthesis and Transformation

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. This type of catalysis is widely used in industrial processes due to the ease of separating the catalyst from the product stream.

Nickel Oxyhydroxide Anode Surface Catalysis

No specific research has been found detailing the use of nickel oxyhydroxide anode surfaces for the synthesis or transformation of 3-Propylcyclohexane-1,2-dione. In broader applications, nickel oxyhydroxide (NiOOH) is a known electrocatalyst, often used in the oxidation of various organic compounds. For instance, nanolayers of γ-NiOOH have been studied for their electrocatalytic properties in water splitting. Theoretically, such a catalytic surface could be explored for the oxidation of a precursor to this compound, but no such studies have been published.

Homogeneous Catalysis for Selective Functional Group Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and milder reaction conditions. However, no literature specifically describes the use of homogeneous catalysts for selective functional group transformations of this compound.

Role of Catalysis in Green Chemical Processes

Catalysis plays a crucial role in the development of green and sustainable chemical processes by enabling the use of less hazardous reagents, reducing energy consumption, and minimizing waste generation. While the principles of green chemistry are broadly applicable, there are no specific examples in the current literature of catalytic processes being designed or optimized for the synthesis of this compound with a focus on environmental sustainability.

Influence of Catalyst Properties on Reaction Selectivity and Efficiency

The properties of a catalyst, such as its chemical composition, surface area, particle size, and pore structure, are critical in determining the selectivity and efficiency of a chemical reaction. For the hypothetical catalytic reactions involving this compound, these properties would be expected to have a significant impact. For example, in a hypothetical hydrogenation reaction, the choice of metal catalyst (e.g., palladium, platinum, nickel) and its support would influence the extent and selectivity of the reduction of the dione (B5365651) functional groups. However, without experimental data, any discussion remains speculative.

Future Research Directions and Perspectives in 3 Propylcyclohexane 1,2 Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency. chemistryjournals.net For 3-Propylcyclohexane-1,2-dione, a key area of future research will be the development of synthetic pathways that align with these principles.

Current synthetic methodologies for substituted cyclohexanediones often rely on traditional organic reactions that may involve hazardous reagents and generate significant waste. Future research could explore biocatalytic routes, leveraging enzymes to perform specific transformations with high selectivity under mild conditions. astrazeneca.com For instance, the use of metabolically engineered microorganisms could enable the synthesis of functionalized cyclohexanedione precursors from renewable resources like glucose. nih.govyoutube.com This approach would not only enhance the sustainability of the synthesis but also potentially provide access to enantiomerically pure forms of the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. astrazeneca.com | Enzyme discovery and engineering, optimization of reaction conditions for scalability. |

| Cascade Reactions | Reduced waste, improved atom economy, simplified purification. | Catalyst compatibility, control of competing reaction pathways. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Reactor design, optimization of flow parameters. |

Advanced Mechanistic Investigations using In-Situ Techniques

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new ones. Future research on this compound should employ advanced in-situ spectroscopic techniques to monitor reactions in real-time.

Techniques such as Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the kinetics and mechanism of complex reactions. dtu.dknih.gov For example, in-situ monitoring of the alkylation of a cyclohexanedione precursor with a propyl Grignard reagent could help to identify reaction intermediates, determine reaction endpoints accurately, and minimize the formation of byproducts. mt.com Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and the state of the catalyst, could also be a powerful tool for understanding and optimizing catalytic processes for the synthesis of this compound. mdpi.com

| In-Situ Technique | Information Gained | Potential Impact |

| NIR Spectroscopy | Real-time concentration of reactants and products. dtu.dk | Process optimization, improved yield and purity. |

| NMR Spectroscopy | Identification of reaction intermediates, elucidation of reaction pathways. nih.gov | Deeper mechanistic understanding, development of novel reactions. |

| Operando Spectroscopy | Correlation of catalyst structure with activity and selectivity. mdpi.com | Design of more efficient and robust catalysts. |

Exploration of New Chemical Transformations and Derivative Synthesis

The two carbonyl groups and the adjacent propyl-substituted carbon in this compound provide a rich platform for a wide range of chemical transformations. Future research should focus on exploring the reactivity of this scaffold to synthesize novel derivatives with potentially interesting biological or material properties.

A particularly promising area is the synthesis of heterocyclic compounds. Cyclohexane-1,2-dione is known to condense with 1,2-diamines to form quinoxaline (B1680401) derivatives. wikipedia.org The reaction of this compound with various substituted diamines could lead to a library of novel quinoxalines with diverse functionalities. nih.govsapub.org These compounds could be screened for a range of biological activities. Furthermore, the dione (B5365651) functionality can be exploited in multicomponent reactions to generate complex molecular architectures in a single step. nih.gov

| Reaction Type | Potential Products | Potential Applications |

| Condensation Reactions | Quinoxalines, pyrazines, and other N-heterocycles. sapub.org | Pharmaceuticals, agrochemicals, functional materials. |

| Multicomponent Reactions | Polycyclic and spirocyclic compounds. nih.gov | Drug discovery, diversity-oriented synthesis. |

| Enantioselective Transformations | Chiral alcohols, amines, and other functionalized derivatives. | Asymmetric synthesis, chiral materials. |

Integration with Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Future investigations into the chemistry of this compound should be strongly integrated with computational methodologies.

Density Functional Theory (DFT) calculations can be employed to study the keto-enol tautomerism of this compound, which will have a significant impact on its reactivity. researchgate.net Computational models can also be used to predict the regioselectivity and stereoselectivity of various reactions, guiding the design of experiments and reducing the need for extensive empirical screening. peerj.com Furthermore, machine learning algorithms could be trained on experimental data to predict reaction pathways and optimize reaction conditions for the synthesis of this compound and its derivatives. nih.gov

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Study of tautomerism, reaction mechanisms, and spectroscopic properties. researchgate.net | Fundamental understanding of reactivity, interpretation of experimental data. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with other molecules. | Insight into biological activity and material properties. |

| Machine Learning | Prediction of reaction outcomes and optimization of reaction conditions. nih.gov | Accelerated discovery and development of new synthetic methods. |

Potential for Material Science Applications (e.g., precursors for functional materials, polymers)

The unique structure of this compound makes it an attractive building block for the synthesis of novel functional materials and polymers. Future research should explore the potential of this compound in the field of material science.

The dione functionality can be used as a handle for polymerization reactions. For example, this compound could potentially be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce functional polyolefins with controlled microstructures and properties. rsc.org The resulting polymers, bearing reactive carbonyl groups, could be further modified to create materials with specific functionalities for applications in areas such as drug delivery, coatings, and electronics. Additionally, the ability of the dione to form complexes with metal ions could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas-storage properties.

| Material Type | Synthetic Strategy | Potential Applications |

| Functional Polymers | Ring-Opening Metathesis Polymerization (ROMP). rsc.org | Drug delivery, advanced coatings, stimuli-responsive materials. |

| Coordination Polymers/MOFs | Self-assembly with metal ions. | Catalysis, gas storage and separation, sensing. |

| Organic Semiconductors | Derivatization to form extended π-conjugated systems. | Organic electronics, photovoltaics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Propylcyclohexane-1,2-dione, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution or condensation reactions, leveraging propyl-group introduction strategies. For example, alkylation of cyclohexane-1,2-dione precursors with 1-bromopropane under anhydrous conditions (e.g., THF, NaH as base) at 60–80°C for 12–24 hours . Monitor purity via HPLC and optimize solvent polarity to minimize side products (e.g., dialkylated derivatives).

- Key Parameters :

| Parameter | Range/Details |

|---|---|

| Reaction Temperature | 60–80°C |

| Base | NaH, KOtBu |

| Solvent | THF, DMF, or Et₂O |

| Yield | 45–70% (depends on stoichiometry) |

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ and C-H bending of the propyl group at ~1450 cm⁻¹ .

- ¹³C NMR : Two ketone carbons at ~200–210 ppm; propyl carbons at 10–25 ppm (CH₃), 20–35 ppm (CH₂) .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclohexane ring conformation (chair vs. boat) .

Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?

- Data :

| Property | Value (Predicted/Experimental) |

|---|---|

| Melting Point | ~50–55°C (similar to methyl analogs) |

| Boiling Point | ~120–130°C (1 mmHg) |

| Solubility | Low in H₂O; high in DCM, EtOAc |

Advanced Research Questions

Q. How does this compound interact with enzymes like cyclohexane-1,2-dione hydrolase?

- Methodology : Use recombinant hydrolase (EC 3.7.1.11) to catalyze ring-opening hydrolysis. Monitor reaction kinetics via UV-Vis (λ = 260 nm for enol intermediates) and analyze products (e.g., 6-oxohexanoate derivatives) via LC-MS. Compare substrate specificity with cyclohexane-1,3-dione controls .

- Contradictions : Some hydrolases show no activity against non-native substrates (e.g., cyclohexanone), requiring mutagenesis for enhanced compatibility .

Q. What computational methods predict the keto-enol tautomerization equilibrium of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers in gas phase vs. solvent (e.g., water, ethanol). Use NBO analysis to assess hydrogen-bond stabilization in enol forms .

- Key Insight : Larger rings (e.g., cyclohexane vs. cyclopropane) exhibit lower tautomerization barriers due to reduced ring strain .

Q. How does the propyl substituent influence bioactivity compared to methyl or ethyl analogs?

- Methodology : Synthesize analogs (3-methyl, 3-ethyl, 3-propyl) and test in receptor-binding assays (e.g., TP receptor antagonism). Measure IC₅₀ values and correlate with substituent hydrophobicity (LogP) .

- Example : Cyclopentane-1,2-dione derivatives show IC₅₀ ~10 nM for TP receptors, comparable to carboxylic acid bioisosteres .

Q. What are the environmental impacts of this compound degradation?

- Methodology : Conduct OECD 301F biodegradability tests. Use LC-MS/MS to track degradation intermediates (e.g., hydroxylated derivatives). Compare with safety data from analogs like 3,4-dihydroxycyclobutene-1,2-dione (skin/eye irritant) .

Data Contradictions & Resolution

Q. Why do reported melting points vary for structurally similar diones?

- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Recrystallize from hexane/EtOAc (1:3) and validate via DSC .

Q. How to resolve discrepancies in enzymatic activity assays for dione derivatives?

- Resolution : Standardize substrate concentration (≤1 mM) and pH (7.4) to avoid enzyme inhibition. Use negative controls (e.g., heat-denatured enzyme) to confirm activity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.